1-(4-bromobenzyl)-4-isopropylpiperazine

Descripción

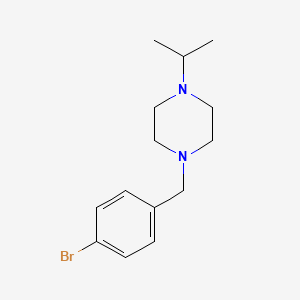

1-(4-Bromobenzyl)-4-isopropylpiperazine is a piperazine derivative characterized by a bromine-substituted benzyl group at position 1 and an isopropyl group at position 4 of the piperazine ring. Its molecular formula is C₁₃H₁₉BrN₂, with a molecular weight of 283.21 g/mol. The bromine atom on the benzyl group enhances electron-withdrawing properties, while the isopropyl group contributes steric bulk, influencing both chemical reactivity and biological interactions.

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXWZQVYKQSEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

1-(3-Bromobenzyl)-4-isopropylpiperazine

- Structural Difference : Bromine at the meta position (C3) of the benzyl group instead of para (C4).

- Studies suggest positional isomerism significantly affects biological activity profiles .

1-(4-Chlorobenzyl)-4-isopropylpiperazine

- Structural Difference : Chlorine replaces bromine at the para position.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity decrease lipophilicity and electron-withdrawing effects. This may reduce binding affinity to targets like dopamine receptors but improve solubility .

1-(4-Fluorobenzyl)-4-isopropylpiperazine

- Structural Difference : Fluorine replaces bromine.

- Impact : Fluorine’s strong electron-withdrawing nature and smaller size enhance metabolic stability and receptor selectivity, making it a candidate for CNS-targeting therapeutics .

Piperazine Ring Substitutions

1-(4-Bromobenzyl)-4-methylpiperazine

- Structural Difference : Methyl group replaces isopropyl at position 4.

- However, decreased bulk may lower selectivity .

1-(4-Bromobenzyl)-4-cyclopropylpiperazine

- Structural Difference : Cyclopropyl group replaces isopropyl.

- This structural feature is leveraged in kinase inhibitor design .

Additional Functional Groups

1-(4-Bromo-2-nitrobenzyl)-4-isopropylpiperazine

- Structural Difference : Nitro group at the ortho position of the benzyl ring.

- Impact: The nitro group introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may enhance interactions with enzymes like monoamine oxidases. However, nitro groups can also confer toxicity risks .

1-(4-Bromobenzyl)-4-(4-methoxyphenyl)piperazine

Receptor Binding Affinity

- Serotonin Receptors : The para-bromo substitution in 1-(4-bromobenzyl)-4-isopropylpiperazine shows moderate affinity for 5-HT₂A receptors, while the 3-bromo analog exhibits higher selectivity for 5-HT₁D .

- Dopamine Receptors : Chloro and fluoro analogs demonstrate increased D₂ receptor binding compared to bromo derivatives, likely due to optimized halogen bonding .

Enzymatic Inhibition

- Monoamine Oxidase (MAO): Nitro-substituted derivatives (e.g., 1-(4-bromo-2-nitrobenzyl)-4-isopropylpiperazine) show potent MAO-B inhibition, relevant for Parkinson’s disease research .

- Kinase Targets : Cyclopropyl-containing analogs exhibit inhibitory activity against tyrosine kinases, highlighting structural versatility in oncology applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.